molecular formula C15H21NO3S B2834821 2-methoxy-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide CAS No. 1797059-22-3

2-methoxy-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide

Cat. No.: B2834821
CAS No.: 1797059-22-3
M. Wt: 295.4
InChI Key: MHAUYOTXDXUUEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide is a synthetic acetamide derivative of interest in chemical biology and medicinal chemistry research. This compound features a unique molecular architecture that combines a 2-methoxyacetamide group with a 4-(phenylsulfanyl)tetrahydropyran scaffold. The acetamide functional group is a prevalent motif in numerous biologically active molecules and approved pharmaceuticals, often contributing to critical pharmacokinetic properties and target engagement . The incorporation of a phenylsulfanyl (thioether) moiety at the 4-position of the oxane (tetrahydropyran) ring introduces a potential site for metabolic oxidation or further chemical modification, making this compound a valuable intermediate for probing structure-activity relationships. The tetrahydropyran ring itself is a common structural element in medicinal chemistry that can influence the molecule's conformation and solubility. Researchers may investigate this compound as a potential building block for the development of novel therapeutic agents, given that structural analogs, such as phenoxy acetamide derivatives, have demonstrated a range of pharmacological activities in preclinical research, including anti-inflammatory and anti-mycobacterial properties . Furthermore, the thioether linkage is of significant interest in the design of enzyme inhibitors and chemical probes. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for administration to humans.

Properties

IUPAC Name

2-methoxy-N-[(4-phenylsulfanyloxan-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c1-18-11-14(17)16-12-15(7-9-19-10-8-15)20-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAUYOTXDXUUEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC1(CCOCC1)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide typically involves multiple steps, starting with the formation of the tetrahydropyran ring. One common method is the hydrogenation of dihydropyran using Raney nickel as a catalyst . The phenylthio group can be introduced through a nucleophilic substitution reaction involving a suitable phenylthiol reagent. The final step involves the formation of the acetamide group through an amidation reaction with methoxyacetyl chloride .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles such as amines, thiols, and halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 2-methoxy-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The acetamide moiety may interact with various receptors or enzymes, modulating their function . The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Structural Differences
2-Methoxy-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide C₁₉H₂₃NO₄S₂ 393.52 Methoxy, oxane, phenylsulfanyl, acetamide Contains a rigid oxane ring; sulfur is part of a thioether linkage.
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide C₁₅H₁₅N₂O₂S 287.36 Aminophenylsulfanyl, methoxyphenyl, acetamide Simpler structure with an –NH₂ group; lacks an oxane ring.
N-[4-(4-Methoxybenzenesulfonamido)phenyl]sulfonyl}acetamide C₁₅H₁₆N₂O₆S₂ 408.43 Methoxybenzenesulfonamido, sulfonyl, acetamide Sulfonamide (–SO₂NH–) group increases polarity and hydrogen-bonding capacity.
2-(2-Methoxyphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide C₂₀H₂₀N₃O₆S 430.45 Methoxyphenoxy, sulfamoylphenyl, acetamide Sulfamoyl (–NHSO₂–) group enhances potential for enzyme inhibition.
Key Observations:
  • Rigidity vs. Flexibility: The oxane ring in the target compound introduces conformational rigidity, which may improve binding specificity compared to linear analogues like 2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide .
  • Bioactivity Clues: The antimicrobial activity reported for 2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide suggests that sulfur-containing acetamides may have broad pharmacological relevance.

Crystallographic and Stability Insights

  • In contrast, the target compound’s phenylsulfanyl group participates in weaker van der Waals interactions, which may affect crystallinity.

Pharmacological Potential (Speculative)

  • Target Compound : The oxane ring and phenylsulfanyl group may favor interactions with hydrophobic enzyme pockets, such as those in cytochrome P450 or kinase targets.
  • Sulfonamide/Sulfamoyl Analogues : These derivatives are more likely to act as enzyme inhibitors (e.g., carbonic anhydrase) due to their strong hydrogen-bonding capacity .
  • Aminophenylsulfanyl Derivative: The –NH₂ group in 2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide could facilitate interactions with bacterial cell walls, explaining its antimicrobial activity .

Q & A

Q. How can synergistic effects with existing therapeutic agents be systematically investigated?

  • Methodological Answer :
  • Combination index (CI) method : Use CompuSyn to calculate CI values (Chou-Talalay method) in cell viability assays .
  • Isobolographic analysis : Determine additive/synergistic effects in animal models of inflammation or cancer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.